molecular formula C18H13N B8779016 1-Phenyl-9h-carbazole CAS No. 96125-70-1

1-Phenyl-9h-carbazole

Cat. No.: B8779016
CAS No.: 96125-70-1
M. Wt: 243.3 g/mol
InChI Key: FBTOLQFRGURPJH-UHFFFAOYSA-N
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Description

1-Phenyl-9h-carbazole is a useful research compound. Its molecular formula is C18H13N and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

96125-70-1

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

1-phenyl-9H-carbazole

InChI

InChI=1S/C18H13N/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12,19H

InChI Key

FBTOLQFRGURPJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon stream, 670 g of carbazole, 850 kg of iodobenzene, 20 L of xylene, 460 g of t-BuONa, and palladium acetate (Pd (OAc)) were charged, and the mixture was refluxed for 8 hours. Impurities were filtered and the filtrate was concentrated under reduced pressure, followed by washing with hexane and drying, whereby phenylcarbazole was obtained as 820 g of white powder. The same reaction as in the synthesis of Intermediate 1 was carried out except that phenylcarbazole was used instead of 4-bromobiphenyl, whereby 650 g of white powder was obtained. By an FD-MS analysis, the white powder was identified as Intermediate 14.
Quantity
670 g
Type
reactant
Reaction Step One
Quantity
850 kg
Type
reactant
Reaction Step One
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a stream of argon, 670 g of carbazole, 850 kg of iodobenzene, 20 L of xylene, 460 g of t-BuONa, and palladium acetate (Pd(OAc)2) were loaded, and then the mixture was refluxed for 8 hours. Impurities were filtrated, and then the filtrate was concentrated under reduced pressure and washed with hexane. After that, the washed product was dried. As a result, 820 g of phenylcarbazole were obtained as a white powder. A reaction was performed in the same manner as in the synthesis of Intermediate 1-1 except that phenylcarbazole was used instead of 4-bromobiphenyl. As a result, 650 g of a white powder were obtained. The powder was identified as Intermediate 1-11 by FD-MS analysis.
Quantity
670 g
Type
reactant
Reaction Step One
Quantity
850 kg
Type
reactant
Reaction Step Two
Quantity
460 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
20 L
Type
solvent
Reaction Step Five

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